Dichloromethylphenylsilane

Description

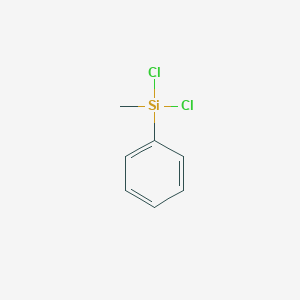

Structure

3D Structure

Properties

IUPAC Name |

dichloro-methyl-phenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2Si/c1-10(8,9)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNEPOXWQWFSSOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C1=CC=CC=C1)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2Si | |

| Record name | METHYLPHENYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31324-77-3 | |

| Record name | Dichloromethylphenylsilane homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31324-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6029173 | |

| Record name | Dichloromethylphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methylphenyldichlorosilane appears as a colorless liquid. Insoluble in water and denser than water. Flash point between 70-140 °F. Corrosive to skin and eyes and may be toxic by inhalation and skin absorption. Used to make other chemicals., Liquid, Colorless liquid; [HSDB] | |

| Record name | METHYLPHENYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, (dichloromethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichloromethylphenylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4786 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

401 °F at 760 mmHg (EPA, 1998), 206.5 °C | |

| Record name | METHYLPHENYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichloromethylphenylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

83 °F SUSPECT (EPA, 1998) | |

| Record name | METHYLPHENYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble in benzene, ether, methanol | |

| Record name | Dichloromethylphenylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.19 (EPA, 1998) - Denser than water; will sink, 1.1866 g/cu cm at 20 °C | |

| Record name | METHYLPHENYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichloromethylphenylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 96.26 °F (EPA, 1998), 0.49 mm Hg at 25 °C (extrapolated) | |

| Record name | METHYLPHENYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichloromethylphenylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

149-74-6 | |

| Record name | METHYLPHENYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichloromethylphenylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichloromethylphenylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylphenyldichlorosilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (dichloromethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichloromethylphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloro(methyl)(phenyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLOROMETHYLPHENYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JR2A9V0JI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dichloromethylphenylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Synthesis of Dichloromethylphenylsilane: A Technical Guide to Core Mechanisms

Abstract

Dichloromethylphenylsilane (Si(CH₃)(C₆H₅)Cl₂) is a pivotal intermediate in organosilicon chemistry, serving as a critical building block for a diverse array of silicone polymers, resins, and fine chemicals. Its unique combination of methyl and phenyl groups imparts desirable properties such as thermal stability, hydrophobicity, and tailored reactivity to the resulting materials. This in-depth technical guide provides a comprehensive examination of the principal synthesis mechanisms for this compound, tailored for researchers, scientists, and professionals in drug development and materials science. The guide focuses on the two primary industrial methods—the Grignard reaction and the Direct Process (Rochow-Müller)—and explores the pertinent, albeit less common, hydrosilylation route. Each section delves into the underlying reaction mechanisms, provides detailed experimental protocols, and presents quantitative data to offer a comparative analysis of these synthetic strategies. The objective is to furnish a robust and practical resource that combines theoretical principles with field-proven insights to facilitate informed decisions in the laboratory and in process development.

Introduction: The Significance of this compound

Organosilicon compounds have revolutionized numerous sectors, from advanced materials to pharmaceuticals. At the heart of this innovation lies a class of versatile monomers, among which this compound holds a prominent position. The presence of two chlorine atoms allows for facile hydrolysis and condensation reactions, forming the siloxane (Si-O-Si) backbone of silicones. The methyl group contributes to the flexibility and low surface tension of the resulting polymers, while the phenyl group enhances thermal stability, oxidative resistance, and refractive index. This unique combination of properties makes this compound an indispensable precursor for high-performance silicone fluids, elastomers, and resins used in demanding applications.

This guide will dissect the core synthetic pathways to this valuable compound, providing the causal relationships behind experimental choices and ensuring that each described protocol is a self-validating system of scientific integrity.

The Grignard Reaction: A Classic Route with High Selectivity

The Grignard reaction is a cornerstone of organometallic chemistry and offers a reliable method for the synthesis of this compound with good selectivity. This pathway involves the reaction of a Grignard reagent, typically phenylmagnesium bromide or chloride, with methyltrichlorosilane.

Mechanistic Insights

The reaction proceeds via a nucleophilic substitution at the silicon center. The Grignard reagent, which is in equilibrium between RMgX and R₂Mg (the Schlenk equilibrium), acts as a source of a potent phenyl nucleophile (formally, a carbanion).[1] This nucleophile attacks the electrophilic silicon atom of methyltrichlorosilane. The reaction is typically stepwise, with the first substitution of a chlorine atom by a phenyl group being the desired outcome.

The choice of solvent is critical; the reaction is significantly faster in tetrahydrofuran (THF) compared to diethyl ether.[1][2] This is attributed to the better stabilization of the Grignard reagent by the more polar THF.

Diagram 1: Grignard Synthesis of this compound

Caption: Overview of the industrial Rochow-Müller Direct Process.

Experimental Protocol: Direct Process

The Direct Process is an industrial-scale operation and is not typically performed in a standard laboratory setting. The following is a generalized description of the industrial process.

Materials:

-

Metallurgical-grade silicon powder (typically >97% pure) [3]* Copper catalyst (e.g., copper(I) chloride or finely divided copper)

-

Promoters (e.g., zinc, tin, antimony) [4][5]* Chlorobenzene (C₆H₅Cl)

-

Methyl Chloride (CH₃Cl)

Procedure:

-

Reactor Setup: A fluidized-bed reactor is charged with a mixture of finely ground silicon, copper catalyst, and promoters.

-

Reaction Initiation: The reactor is heated to the reaction temperature (typically 250-350°C), and a stream of gaseous chlorobenzene and methyl chloride is introduced to fluidize the solid bed. [3]3. Reaction: The exothermic reaction proceeds, and the product vapors, along with unreacted starting materials, exit the reactor.

-

Product Collection and Separation: The vapor stream is cooled to condense the liquid products. The crude mixture of chlorosilanes is then separated by fractional distillation to isolate this compound and other valuable products. [3]

Quantitative Analysis and Product Distribution

The Direct Process produces a mixture of methylphenylchlorosilanes. The product distribution is highly dependent on the reaction conditions and the composition of the catalyst and promoters.

| Parameter | Typical Value/Condition | Impact on Product Distribution | Reference |

| Reactants | Chlorobenzene, Methyl Chloride, Silicon | The ratio of organic halides influences the relative amounts of phenyl and methyl groups in the products. | [6] |

| Catalyst | Copper (typically 5-10% by weight of silicon) | Essential for the reaction to proceed at a practical rate. | [3] |

| Promoters | Zinc, Tin, Antimony (ppm levels) | Significantly improve the selectivity towards the desired dichlorinated silanes. [5] | [4][5] |

| Temperature | 250-350°C | Temperature control is critical for optimizing yield and selectivity and for managing the exothermic reaction. | [3] |

| Pressure | 1-5 bar | Higher pressures can increase the reaction rate. | |

| Product Selectivity | Variable | A complex mixture is always obtained, requiring extensive fractional distillation. | [7][3] |

The main advantage of the Direct Process is its cost-effectiveness for large-scale production. However, it requires significant capital investment in specialized equipment and produces a mixture of products that necessitate a sophisticated separation process.

Hydrosilylation: An Alternative but Less Common Route

Hydrosilylation is a powerful reaction for forming silicon-carbon bonds and involves the addition of a Si-H bond across an unsaturated bond, such as a double or triple bond. [8]While not a primary industrial route for this compound, it is a mechanistically important pathway in organosilicon chemistry.

Mechanistic Insights

The synthesis of this compound via hydrosilylation could theoretically involve the reaction of dichloromethylsilane (CH₃SiHCl₂) with a phenyl-containing unsaturated substrate, such as phenylacetylene. The reaction is typically catalyzed by platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst. [9][10] The most widely accepted mechanism is the Chalk-Harrod mechanism, which involves:

-

Oxidative Addition: The hydrosilane oxidatively adds to the platinum catalyst.

-

Coordination: The unsaturated substrate coordinates to the platinum center.

-

Migratory Insertion: The substrate inserts into the Pt-H bond.

-

Reductive Elimination: The desired product is reductively eliminated, regenerating the catalyst.

A direct hydrosilylation of benzene with dichloromethylsilane is not a feasible route due to the aromatic stability of benzene.

Diagram 3: Chalk-Harrod Mechanism for Hydrosilylation

Caption: Simplified Chalk-Harrod mechanism for the hydrosilylation of phenylacetylene.

Experimental Protocol: Hydrosilylation of Phenylacetylene

The following is a representative protocol for the hydrosilylation of phenylacetylene with dichloromethylsilane.

Materials:

-

Phenylacetylene

-

Dichloromethylsilane (CH₃SiHCl₂)

-

Speier's catalyst (H₂PtCl₆ solution in isopropanol) or Karstedt's catalyst

-

Anhydrous toluene

Procedure:

-

Reaction Setup: A flame-dried flask is charged with phenylacetylene (1.0 equivalent) and anhydrous toluene under an inert atmosphere.

-

Catalyst Addition: A catalytic amount of Speier's or Karstedt's catalyst is added.

-

Hydrosilane Addition: Dichloromethylsilane (1.0-1.2 equivalents) is added dropwise to the stirred solution at a controlled temperature (often room temperature or slightly elevated).

-

Reaction Monitoring: The reaction is monitored by techniques such as GC or NMR until the starting materials are consumed.

-

Purification: The solvent is removed under reduced pressure, and the product is purified by fractional distillation.

Quantitative Analysis and Regioselectivity

The hydrosilylation of terminal alkynes like phenylacetylene can yield two regioisomers (α and β) and two stereoisomers (E and Z). The product distribution is highly dependent on the catalyst and reaction conditions. Platinum catalysts generally favor the formation of the β-isomer. [11]

| Parameter | Typical Value/Condition | Impact on Yield/Selectivity | Reference |

|---|---|---|---|

| Reactants | Phenylacetylene, Dichloromethylsilane | The purity of the reactants is important to avoid catalyst poisoning. | [11] |

| Catalyst | Speier's or Karstedt's Catalyst (ppm levels) | The choice of catalyst influences regioselectivity. | [9][10] |

| Solvent | Anhydrous Toluene | An inert, anhydrous solvent is required. | [11] |

| Temperature | 25-80°C | Mild conditions are typically sufficient. | [11] |

| Yield | Generally high (>90%) | The reaction is typically very efficient. | [11]|

While highly efficient, the hydrosilylation route is generally more expensive for the production of this compound compared to the Direct Process due to the cost of the platinum catalyst and the starting materials. It is more commonly employed for the synthesis of specialty silanes with specific functionalities.

Comparative Analysis and Conclusion

The choice of synthesis method for this compound is largely dictated by the desired scale of production and the required purity.

-

Grignard Reaction: This method is well-suited for laboratory-scale and small-scale production where high selectivity and predictable outcomes are desired. The main drawbacks are the need for stoichiometric amounts of magnesium and the handling of moisture-sensitive Grignard reagents.

-

Direct Process (Rochow-Müller): This is the undisputed method of choice for large-scale industrial production due to its use of inexpensive raw materials (silicon and organic halides). Its primary disadvantages are the high capital cost of the required equipment and the production of a complex mixture of products that requires extensive purification.

-

Hydrosilylation: While a powerful tool in organosilicon chemistry, this route is not economically competitive for the bulk production of this compound. It finds its niche in the synthesis of more complex, high-value organosilanes where specific regio- and stereoselectivity are required.

References

- Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of organic chemistry, 69(15), 5071–5076.

-

Wikipedia. (n.d.). Direct process. Retrieved January 9, 2026, from [Link]

-

Tuulmets, A., Nguyen, B. T., & Panov, D. (2019). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. ResearchGate. Retrieved January 9, 2026, from [Link]

-

Zhang, Y. (2019). Recent Advances in Rochow-Müller Process Research: Driving to Molecular Catalysis and to A More Sustainable Silicone Industry. ResearchGate. Retrieved January 9, 2026, from [Link]

- Marciniec, B., & Maciejewski, H. (2023). Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. Applied Sciences, 13(4), 2235.

-

Fachhochschule Flensburg. (n.d.). The Müller-Rochow synthesis of chloromethylsilanes. Retrieved January 9, 2026, from [Link]

-

Marciniec, B. (2023). Direct Synthesis of Silicon Compounds. Encyclopedia.pub. Retrieved January 9, 2026, from [Link]

-

Lewis, K. M. (n.d.). DISCOVERY OF METHYLCHLOROSILYLENE (CH3SiCl:) AS A KEY INTERMEDIATE IN THE DIRECT SYNTHESIS OF DIMETHYLDICHLORO-SILANE, (CH3)2SiCl2. Repositorio Institucional de la Universidad de Guanajuato. Retrieved January 9, 2026, from [Link]

-

Otake, K. (n.d.). Catalytic Hydrosilane Synthesis via Reduction of Alkoxysilanes with Boranes. Hokkaido University Collection of Scholarly and Academic Papers. Retrieved January 9, 2026, from [Link]

- Maruyama, K., & Katagiri, T. (1989). Mechanism of the Grignard reaction. Journal of Physical Organic Chemistry, 2(3), 205-213.

-

Lewis, K. M. (2017). Mechanistic Aspects of the Rochow Direct Process. NTNU. Retrieved January 9, 2026, from [Link]

- US Patent US7456308B2. (2008). Grignard processes with improved yields of diphenylchlorosilanes as products.

- Chirik, P. J. (2021). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society, 143(49), 20857–20866.

- Chirik, P. J. (2023). Manganese Salan Complexes as Catalysts for Hydrosilylation of Aldehydes and Ketones. NSF Public Access Repository.

- Schneider, S. (2019). Unlocking the Catalytic Hydrogenolysis of Chlorosilanes into Hydrosilanes with Superbases. ChemRxiv.

- Schmidt, J. A. R. (2014). Highly efficient regioselective hydrosilylation of allenes using a [(3IP)Pd(allyl)]OTf catalyst; first example of allene hydrosilylation with phenyl- and diphenylsilane.

- Xu, X., & Zhang, Y. (2014). Theoretical studies on Grignard reagent formation: radical mechanism versus non-radical mechanism. Organic & Biomolecular Chemistry, 12(40), 8028-8036.

- Matyjaszewski, K. (2017).

- Logothetis, T. (2022). Green Grignard reactions? Research-inspired sustainable chemistry practicals. ePrints Soton.

-

Lee, J. (2021). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry†. ResearchGate. Retrieved January 9, 2026, from [Link]

- Macgregor, S. A. (2015). Platinum(II) Phenylpyridyl Schiff Base Complexes as Latent, Photoactivated, Alkene Hydrosilylation Catalysts.

-

United Chemical Technologies. (n.d.). Platinum Catalysts. Computational Chemistry List. Retrieved January 9, 2026, from [Link]

-

Lewis, K. M. (2015). Müller-Rochow Synthesis: The Direct Process to Methylchlorosilanes. ResearchGate. Retrieved January 9, 2026, from [Link]

-

Ioffe, S. L. (1985). Hydrosilylation of 2-Phenylpropene with dichloromethylsilane and transformations of the resulting adduct. ResearchGate. Retrieved January 9, 2026, from [Link]

-

Lewis, L. N. (2015). Platinum Catalysts Used in the Silicones Industry: Their Synthesis and Activity in Hydrosilylation. ResearchGate. Retrieved January 9, 2026, from [Link]

- de Skvortsov, N. K. (2021). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 13(21), 3799.

-

Stanford Advanced Materials. (2023). Platinum Catalyst Material: The New Star in the Silicone Industry. Retrieved January 9, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Müller-Rochow synthesis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 4. repositorio.ugto.mx [repositorio.ugto.mx]

- 5. researchgate.net [researchgate.net]

- 6. Direct Synthesis of Silicon Compounds | Encyclopedia MDPI [encyclopedia.pub]

- 7. Direct process - Wikipedia [en.wikipedia.org]

- 8. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to Dichloromethylphenylsilane (CAS: 149-74-6): Properties, Reactivity, and Applications

Introduction: The Architectural Significance of Dichloromethylphenylsilane

This compound is a bifunctional organosilicon monomer of significant industrial and research importance.[1] As a colorless, moisture-sensitive liquid, its true value lies in its chemical architecture: a central silicon atom bonded to two reactive chlorine atoms, a methyl group, and a phenyl group. This specific combination of functional groups allows it to serve as a critical building block, or monomer, for the synthesis of advanced silicone polymers, including fluids, resins, and elastomers.[1][2][3] The incorporation of the phenyl group, in particular, imparts enhanced thermal stability and greater low-temperature flexibility to the resulting silicone materials, making it indispensable for high-performance applications.[4] This guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties and core reactivity to its synthesis, applications, and safe handling protocols, designed for researchers and professionals in materials science and chemical development.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a chemical's properties are foundational to its effective and safe use in research and development.

-

Chemical Name: this compound[2]

-

Synonyms: Methylphenyldichlorosilane, Phenylmethyldichlorosilane, PMDCS[1]

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Appearance | Clear, colorless liquid | [1][2][3] |

| Boiling Point | 205 °C | [1][3][6] |

| Melting Point | -53 °C | [1][7][8] |

| Density | 1.176 g/mL at 25 °C | [1][3][8] |

| Refractive Index | n20/D 1.519 | [1][6][8] |

| Flash Point | 67 °C (152.6 °F) - closed cup | |

| Water Solubility | Reacts rapidly and violently | [1][7][8][9] |

| Sensitivity | Highly sensitive to moisture | [1][8] |

Core Reactivity: The Hydrolysis-Condensation Pathway

The utility of this compound as a polymer precursor is entirely dependent on the high reactivity of its two silicon-chlorine (Si-Cl) bonds. These bonds are readily susceptible to nucleophilic attack by water in a process called hydrolysis.[10] This reaction is vigorous, exothermic, and produces corrosive hydrogen chloride (HCl) gas as a byproduct.[1][2]

The initial hydrolysis product is methylphenylsilanediol, a transient silanol. Silanols are analogues of alcohols and are often unstable, readily undergoing self-condensation to form stable silicon-oxygen-silicon (Si-O-Si) linkages, which are the backbone of all silicone polymers.[11][12] This two-step hydrolysis and condensation process is the fundamental mechanism for building polysiloxane chains from chlorosilane monomers.

Caption: Hydrolysis and condensation of this compound.

Synthesis and Manufacturing

Industrially, organochlorosilanes are typically produced via the "Direct Process" (Müller-Rochow process), which involves reacting methyl chloride with a silicon-copper alloy.[11][13] However, for phenyl-substituted silanes like this compound, more targeted synthetic routes are employed. Two common laboratory and industrial methods include:

-

Grignard Reaction: This method involves the reaction of methyltrichlorosilane with a phenyl Grignard reagent, such as phenylmagnesium bromide, typically in an anhydrous ether solvent.[2] The nucleophilic phenyl group displaces one of the chlorine atoms on the methyltrichlorosilane.

-

Hydrosilylation/Condensation: Another route is the condensation of methyldichlorosilane with benzene, a reaction that often requires a catalyst like boron trichloride to proceed.[2]

Key Applications in Materials Science

The unique structure of this compound makes it a versatile comonomer for tailoring the properties of silicone polymers.

-

High-Performance Elastomers and Oils: It is a primary component in the production of phenyl-containing silicone rubbers and oils.[1][2] The bulky phenyl groups on the polymer backbone inhibit crystallization at low temperatures, significantly improving flexibility.[4] Simultaneously, the aromatic rings increase the thermal and oxidative stability of the polymer at elevated temperatures.[4] This dual benefit is critical for materials used in aerospace, automotive, and specialized industrial applications where performance across a wide temperature range is essential.

-

Silicone Resins: As a bifunctional monomer, it creates linear polymer chains. When combined with trifunctional monomers like methyltrichlorosilane, it allows for the creation of cross-linked silicone resins with tailored hardness, flexibility, and thermal resistance.[2]

-

Derivatizing Agent: In a laboratory setting, it can be used as a bifunctional reagent to protect or derivatize diols, creating methylphenylsilyl derivatives for analysis or further synthetic steps.[1]

Experimental Protocol: Controlled Hydrolysis for Oligomer Synthesis

This protocol describes the controlled hydrolysis of this compound to synthesize short-chain methylphenylpolysiloxane oligomers. The key is to manage the vigorous reaction by using a solvent and controlling the addition of water.

Objective: To synthesize methylphenylpolysiloxane oil via controlled hydrolysis.

Materials:

-

Three-neck round-bottom flask, flame-dried

-

Dropping funnel, flame-dried

-

Condenser with a drying tube (CaCl₂)

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Syringes and needles

-

This compound (CAS: 149-74-6)

-

Anhydrous Toluene (solvent)

-

Deionized water

-

Pyridine or Triethylamine (HCl scavenger)

Methodology:

-

System Preparation (Exclusion of Moisture): Assemble the flame-dried glassware (flask, condenser, dropping funnel) while hot and allow it to cool under a positive pressure of dry nitrogen. This step is critical because any atmospheric moisture will cause uncontrolled hydrolysis of the starting material.[10]

-

Reagent Charging: Under a counterflow of nitrogen, charge the flask with anhydrous toluene and a magnetic stir bar. Add the this compound via a dry syringe. In a separate, dry dropping funnel, prepare a solution of deionized water and an HCl scavenger (e.g., pyridine) in toluene.

-

Causality: Using an anhydrous solvent and inert atmosphere prevents premature reaction. The HCl scavenger is essential to neutralize the corrosive HCl byproduct, which can otherwise catalyze uncontrolled condensation and rearrangement reactions.

-

-

Controlled Hydrolysis: Begin vigorous stirring of the silane solution and cool the flask in an ice bath to manage the exothermic reaction. Add the water/pyridine solution dropwise from the dropping funnel over 1-2 hours.

-

Observation: A white precipitate (pyridinium hydrochloride) will form as the reaction proceeds.

-

-

Reaction Completion and Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours to ensure complete condensation.

-

Purification: Filter the reaction mixture to remove the hydrochloride salt. Wash the filtrate with deionized water to remove any remaining salts, followed by a wash with a brine solution. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the toluene solvent under reduced pressure (rotary evaporation).

-

Self-Validation: The final product should be a clear, viscous oil (polydimethylsiloxane). The viscosity will depend on the reaction conditions and the resulting average chain length. The structure can be confirmed by NMR and IR spectroscopy.

-

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols.

-

Primary Hazards:

-

Corrosive: Causes severe skin burns and eye damage upon contact.[3][9] The vapor is corrosive to the respiratory tract.[9]

-

Water Reactive: Reacts violently with water, moisture, steam, and protic solvents to produce heat and toxic, corrosive fumes of hydrogen chloride.[1][7][9][10]

-

Flammable: It is a combustible liquid that may be ignited by heat, sparks, or flames.[1]

-

-

Personal Protective Equipment (PPE):

-

Storage:

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately rinse cautiously with water for several minutes.[9] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]

-

Ingestion: Rinse mouth. Do NOT induce vomiting.[9] Seek immediate medical attention.

-

Spectroscopic Characterization

For researchers, confirming the identity and purity of this compound is typically done via NMR spectroscopy.

-

¹H NMR: The proton NMR spectrum is expected to show two main signal regions.

-

Aromatic Protons: A complex multiplet corresponding to the five protons of the phenyl group, typically found in the δ 7.0-8.0 ppm range.

-

Methyl Protons: A sharp singlet for the three protons of the methyl group. This signal will be deshielded by the adjacent silicon and chlorine atoms and would likely appear in the δ 0.5-1.0 ppm range.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon and the four unique carbons of the phenyl ring (ipso, ortho, meta, para).

Conclusion

This compound is more than a chemical intermediate; it is a molecular design tool. Its strategic combination of reactive chlorine sites and property-modifying organic groups makes it a cornerstone of modern silicone technology. By enabling the creation of polymers with superior thermal stability and low-temperature performance, it continues to drive innovation in advanced materials. A thorough understanding of its properties, reactivity, and handling requirements is paramount for harnessing its full potential safely and effectively.

References

-

This compound | C7H8Cl2Si | CID 9006. PubChem. [Link]

-

Dichloro(methyl)phenylsilane, 98%. Ottokemi. [Link]

-

dichloro(methyl)phenylsilane (CAS 149-74-6) Properties | Density, Cp, Viscosity. Chemcasts. [Link]

-

Dichloro(methyl)phenylsilane | CAS#:149-74-6. Chemsrc. [Link]

-

Organosilicon chemistry. Wikipedia. [Link]

-

This compound. ChemBK. [Link]

-

Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. ResearchGate. [Link]

-

Experiments - Hydrolysis of chloromethylsilanes. Chemiedidaktik Uni Wuppertal. [Link]

Sources

- 1. This compound | 149-74-6 [chemicalbook.com]

- 2. This compound | C7H8Cl2Si | CID 9006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dichloro(methyl)phenylsilane, 98% (149-74-6) - Dichloro(methyl)phenylsilane, 98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]

- 4. nbinno.com [nbinno.com]

- 5. scbt.com [scbt.com]

- 6. chembk.com [chembk.com]

- 7. Dichloro(methyl)phenylsilane | CAS#:149-74-6 | Chemsrc [chemsrc.com]

- 8. 149-74-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Organosilicon chemistry - Wikipedia [en.wikipedia.org]

- 12. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 13. researchgate.net [researchgate.net]

Foreword: Understanding the Role of Dichloromethylphenylsilane in Modern Synthesis

An In-Depth Technical Guide to Dichloromethylphenylsilane

This compound (DCMP) is a bifunctional organosilicon compound of significant interest to the research and development community. Its unique reactivity, stemming from two hydrolyzable silicon-chlorine bonds and the steric and electronic influence of its methyl and phenyl substituents, makes it a versatile intermediate. This guide moves beyond a simple recitation of properties to provide a deep, mechanistic understanding of DCMP, grounded in the practical realities of the laboratory and its relevance to complex synthetic challenges, particularly in the realm of materials science and pharmaceutical development. We will explore not just what it is, but how and why it is used, providing the causal insights essential for effective application.

Core Molecular and Physical Characteristics

A foundational understanding of a reagent begins with its fundamental properties. These quantitative metrics are critical for everything from reaction stoichiometry to process safety.

Molecular Formula and Weight

The molecular structure of this compound features a central, tetrahedral silicon atom bonded to a methyl group, a phenyl group, and two chlorine atoms.

Physicochemical Data

The physical properties of DCMP dictate its handling, purification, and reaction conditions. These values are summarized in the table below.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 149-74-6 | [1][3][5] |

| Appearance | Colorless liquid | [2][5] |

| Density | 1.176 g/mL at 25 °C | [5][6] |

| Boiling Point | 205 °C | [5][6] |

| Flash Point | 82 °C | [5] |

| Refractive Index (n²⁰/D) | 1.519 | [5] |

Synthesis Pathways: From Industrial Scale to Laboratory Bench

The synthesis of DCMP can be approached from two distinct perspectives: large-scale industrial production and targeted laboratory synthesis.

Industrial Production: The Müller-Rochow Direct Process

The cornerstone of industrial organosilicon chemistry is the Müller-Rochow "Direct Process."[7][8] This process involves the reaction of an organic halide with elemental silicon at high temperatures over a copper catalyst. While the primary product is typically dimethyldichlorosilane (from methyl chloride), the process can be adapted for phenylsilanes by using chlorobenzene as a reactant.[7]

2 CH₃Cl + C₆H₅Cl + 2 Si --(Cu catalyst, ~300°C)--> (CH₃)₂SiCl₂ + C₆H₅Si(CH₃)Cl₂ + other products

This method is highly effective for bulk manufacturing but lacks the precision and selectivity required for many research applications.

Laboratory Synthesis: The Grignard Reaction

For laboratory-scale quantities, the Grignard reaction offers a more controlled and predictable route. The fundamental principle is the nucleophilic substitution at a silicon center using a highly reactive organomagnesium reagent. The synthesis involves the reaction of a phenyl Grignard reagent with methyltrichlorosilane.

Experimental Protocol: Grignard Synthesis of this compound

Caption: Workflow for the laboratory synthesis of DCMP via Grignard reaction.

Methodology and Scientific Rationale:

-

Grignard Reagent Formation:

-

Action: Magnesium turnings are placed in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon). A solution of bromobenzene in anhydrous diethyl ether is added dropwise.

-

Causality: The Grignard reagent is a potent nucleophile and a strong base. It reacts violently with water. Therefore, all glassware must be scrupulously dried (flame-drying removes adsorbed water), and anhydrous solvents are essential to prevent the reagent from being quenched, which would halt the reaction.

-

-

Coupling Reaction:

-

Action: The formed phenylmagnesium bromide solution is cooled to 0 °C. Methyltrichlorosilane is then added dropwise with vigorous stirring.

-

Causality: The reaction between the Grignard reagent and the Si-Cl bond of methyltrichlorosilane is highly exothermic. Cooling and slow addition are critical safety measures to control the reaction rate, prevent dangerous temperature spikes, and minimize the formation of side products. One equivalent of the phenyl nucleophile displaces one chloride ligand.

-

-

Workup and Purification:

-

Action: The reaction is quenched by slowly pouring it over an ice-cold saturated ammonium chloride solution. The organic layer is separated, dried over sodium sulfate, and filtered.

-

Causality: The ammonium chloride solution is a mild acid that safely neutralizes and dissolves the magnesium salts (MgBrCl) formed as a byproduct, facilitating their removal from the organic product.

-

Action: The crude product is purified by fractional distillation under reduced pressure.

-

Causality: DCMP has a high boiling point (205 °C). Performing the distillation under vacuum lowers the boiling point, preventing thermal decomposition of the product and allowing for efficient separation from impurities.

-

Chemical Reactivity and Synthetic Applications

The utility of DCMP is defined by the reactivity of its Si-Cl bonds. These bonds are the gateway to a vast array of organosilicon structures.

Hydrolysis and Condensation to Polysiloxanes

The most fundamental reaction of DCMP is its hydrolysis. The Si-Cl bonds are highly susceptible to nucleophilic attack by water. This process is rapid and releases corrosive hydrogen chloride gas.[5][9]

The initial hydrolysis yields an unstable silanediol, which immediately undergoes intermolecular condensation to form oligomeric and polymeric methylphenylsiloxanes (silicones).

Caption: Reaction pathway from DCMP to polymethylphenylsiloxane via hydrolysis.

This reactivity is the basis for using DCMP as a monomer in the production of specialty silicones. The presence of the phenyl group imparts greater thermal stability and radiation resistance to the resulting polymer compared to standard polydimethylsiloxanes.

Application as a Diol Protecting Group

In the context of drug development and complex organic synthesis, protecting functional groups is a critical strategy. DCMP is an excellent reagent for the simultaneous protection of 1,2- and 1,3-diols. It reacts with the two hydroxyl groups to form a stable, cyclic methylphenylsilylene acetal.

Trustworthiness through Self-Validation: This protection strategy is self-validating. The formation of the five- or six-membered cyclic ether is thermodynamically favored and proceeds cleanly. The stability of this group under a wide range of conditions (e.g., non-acidic, non-fluoride environments) and its clean removal under specific conditions (e.g., with fluoride ions or acidic hydrolysis) make it a reliable and predictable tool.

Example Reaction: Protection of propane-1,3-diol.

C₆H₅Si(CH₃)Cl₂ + HO-(CH₂)₃-OH --(Base, e.g., Pyridine)--> Cyclic Silylene Ether + 2 Base·HCl

This strategy is invaluable when other parts of a molecule must undergo chemical transformation, ensuring the diol functionality remains untouched until it is needed.

Safety and Handling: A Scientist's Responsibility

As a reactive chlorosilane, DCMP presents specific hazards that demand rigorous safety protocols.

-

Corrosivity: DCMP is corrosive to the skin, eyes, and respiratory tract.[2][9]

-

Moisture Sensitivity: It reacts with moisture in the air or on surfaces to release hydrogen chloride (HCl) gas, which is highly corrosive and toxic.[5][9] All handling must be performed in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from incompatible materials such as water, alcohols, and bases.

Conclusion

This compound is more than a chemical with a defined molecular weight and formula. It is a versatile synthetic tool whose value is unlocked through a deep understanding of its synthesis and reactivity. From its industrial origins in the Müller-Rochow process to its precise laboratory synthesis via the Grignard reaction, DCMP serves as a critical precursor to advanced materials and a key reagent in the protection of diols for complex molecular construction. For the research scientist and drug development professional, a thorough grasp of its properties, reaction mechanisms, and handling requirements is essential for leveraging its full potential in innovation.

References

-

Title: Dichloro(methyl)phenylsilane, 98% Source: Otto Chemie Pvt Ltd. URL: [Link]

-

Title: this compound | C7H8Cl2Si Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Kinetics and Mechanism of the Hydrolysis and Alcoholysis of Alkoxysilanes Source: Journal of Adhesion Science and Technology (via Scholars' Mine) URL: [Link]

-

Title: Typical hydrolysis reaction mechanisms of chlorosilanes with water... Source: ResearchGate URL: [Link]

-

Title: Grignard Coupling Reaction of Bis(chloromethyl)diorganosilanes with Dichloro(diorgano)silanes: Syntheses of 1,3-Disilacyclobutanes Source: ResearchGate URL: [Link]

- Source: Google Patents (US2901460A)

-

Title: this compound - Hazardous Substances Data Bank (HSDB) Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution Source: MDPI - Materials URL: [Link]

-

Title: New Reagents for Diol Protection Source: Scribd URL: [Link]

- Source: Google Patents (EP3521279A1)

-

Title: Advanced Modeling of Mueller-Rochow Synthesis Source: NTNU Open URL: [Link]

-

Title: Organosilicon chemistry Source: Wikipedia URL: [Link]

- Source: Google Patents (US7456308B2)

Sources

- 1. Organosilicon chemistry - Wikipedia [en.wikipedia.org]

- 2. WO2002044186A1 - Rochow-muller direct synthesis using copper catalyst precursors with particel dimensions in the nano-region - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Chlorodiphenylmethylsilane synthesis - chemicalbook [chemicalbook.com]

- 6. Direct process - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. ntnu.no [ntnu.no]

- 9. This compound | C7H8Cl2Si | CID 9006 - PubChem [pubchem.ncbi.nlm.nih.gov]

Dichloromethylphenylsilane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of dichloromethylphenylsilane, a pivotal organosilicon compound. Moving beyond a simple data sheet, this document offers practical, field-tested insights into its physicochemical properties, handling, and applications, with a focus on ensuring scientific integrity and experimental reproducibility.

Introduction: The Versatility of a Bifunctional Silane

This compound (C₇H₈Cl₂Si) is a colorless liquid that serves as a critical building block in the synthesis of a wide array of organosilicon compounds.[1] Its utility stems from the presence of two reactive chlorine atoms and a stable phenyl group attached to a central silicon atom. This bifunctional nature allows for precise control over the architecture of silicone polymers, making it an indispensable reagent in the production of silicone fluids, resins, and elastomers.[1] For researchers and professionals in drug development and materials science, a thorough understanding of its properties and handling is paramount for its effective and safe utilization.

Physicochemical Properties: A Quantitative Overview

Accurate knowledge of a compound's physical constants is the bedrock of its application in any scientific endeavor. The key physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 149-74-6 | [1] |

| Molecular Formula | C₇H₈Cl₂Si | [1] |

| Molecular Weight | 191.13 g/mol | [1] |

| Boiling Point | 205 °C at 101.325 kPa | [2][3] |

| Density | 1.176 - 1.19 g/mL at 20-25 °C | [4][5] |

| Appearance | Colorless liquid | [1] |

| Solubility | Reacts with water and other protic solvents | [1] |

Experimental Determination of Physicochemical Properties

The following sections provide detailed protocols for the experimental determination of the boiling point and density of this compound, with special considerations for its moisture-sensitive nature.

Boiling Point Determination

The accurate determination of the boiling point is crucial for purification by distillation and for predicting its behavior under various thermal conditions. The OECD Test Guideline 103 provides a framework for this measurement.[2][6] Given the compound's reactivity with atmospheric moisture, the experimental setup must be designed to maintain an inert atmosphere.

This protocol adapts the standard distillation method for air- and moisture-sensitive compounds.[7][8]

-

Glassware Preparation: All glassware (round-bottom flask, distillation head, condenser, receiving flask, and thermometer adapter) must be thoroughly dried in an oven at >120 °C overnight and allowed to cool in a desiccator.

-

Apparatus Assembly: Assemble the distillation apparatus as depicted in the workflow diagram below. Use high-vacuum grease on all ground-glass joints to ensure a tight seal.

-

Inert Gas Purge: The assembled apparatus must be purged with a dry, inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to displace any air and moisture.[9]

-

Sample Introduction: Introduce approximately 10-15 mL of this compound into the distillation flask via a cannula or a syringe under a positive pressure of the inert gas. Add a few boiling chips or a magnetic stir bar.

-

Heating: Begin heating the distillation flask gently using a heating mantle.

-

Equilibrium and Measurement: The boiling point is recorded as the temperature at which the vapor condensation ring is stable on the thermometer bulb, and a steady rate of distillation (1-2 drops per second) is achieved.[7]

-

Data Recording: Record the observed boiling point and the ambient atmospheric pressure.

Caption: Workflow for Boiling Point Determination.

Density Determination

The density of this compound is a key parameter for calculating molar quantities and for quality control. The pycnometer method, as outlined in ASTM D891 and OECD Test Guideline 109, is a precise technique for this measurement.[4][5][10] The protocol must be adapted to prevent hydrolysis of the sample.

This protocol details the steps for accurately measuring the density of this compound while minimizing exposure to atmospheric moisture.[11][12]

-

Pycnometer Preparation: Thoroughly clean and dry a pycnometer of known volume. Weigh the empty, dry pycnometer on an analytical balance to four decimal places.

-

Inert Atmosphere Handling: All subsequent steps involving the handling of this compound should ideally be performed in a glove box or under a stream of dry inert gas.[13][14]

-

Sample Filling: Carefully fill the pycnometer with this compound, ensuring no air bubbles are trapped. Insert the stopper, allowing the excess liquid to escape through the capillary.

-

Temperature Equilibration: Place the filled pycnometer in a constant temperature water bath until it reaches the desired temperature (e.g., 20 °C or 25 °C).

-

Final Weighing: Remove the pycnometer from the water bath, carefully dry the exterior, and weigh it on the analytical balance.

-

Calculation: The density is calculated using the following formula: Density = (Mass of pycnometer with sample - Mass of empty pycnometer) / Volume of pycnometer

-

Cleaning: Immediately after the measurement, the pycnometer should be emptied and cleaned with a non-protic solvent (e.g., dry hexane or toluene) followed by a volatile solvent (e.g., acetone) and then thoroughly dried.

Caption: Workflow for Density Determination.

Synthesis and Purification

This compound is typically synthesized via a Grignard reaction between methyltrichlorosilane and phenylmagnesium bromide in an anhydrous ether solvent.[1] Purification is most commonly achieved through fractional distillation under reduced pressure to prevent thermal decomposition.[4]

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the susceptibility of the Si-Cl bonds to nucleophilic attack. This reactivity is the cornerstone of its wide-ranging applications.

Hydrolysis and Condensation: The Gateway to Silicones

In the presence of water, this compound readily undergoes hydrolysis to form the corresponding silanediol, which is unstable and rapidly condenses to form polysiloxanes.[15] This reaction is the fundamental chemistry behind the production of methylphenyl silicone polymers.[16] The properties of the resulting silicone can be tailored by co-hydrolysis with other organochlorosilanes.

Reactions with Alcohols and Amines

This compound reacts with alcohols to form dialkoxysilanes and with primary or secondary amines to yield diaminosilanes, with the concomitant evolution of hydrogen chloride.[17][18] These reactions are crucial for introducing specific functionalities into silicone structures or for using this compound as a protecting group for diols.

Applications in Drug Development and Biomedical Science

-

Biomedical Devices: The biocompatibility and biodurability of silicones derived from this compound make them suitable for a variety of biomedical applications, including in catheters, tubing, and as components of medical devices.[19][20]

-

Derivatizing Agent: In pharmaceutical analysis, this compound can be used as a derivatizing agent to enhance the volatility and thermal stability of polar drugs containing hydroxyl or amine groups, facilitating their analysis by gas chromatography-mass spectrometry (GC-MS).[21][22]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[9]

-

Storage: Store in a tightly sealed container under a dry, inert atmosphere, away from sources of moisture.[23][24]

-

Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. For transfers, use of Schlenk line techniques or a glove box is highly recommended.[14]

-

Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for disposal. Do not use water to clean up spills.

Conclusion

This compound is a versatile and valuable reagent for researchers and professionals in the chemical and pharmaceutical sciences. A comprehensive understanding of its physicochemical properties, coupled with meticulous handling and experimental techniques, is essential for harnessing its full potential in the synthesis of advanced materials and in analytical applications. This guide provides a foundation of both theoretical knowledge and practical protocols to ensure the safe and effective use of this important organosilicon compound.

References

-

OECD. (1995). Test No. 103: Boiling Point. OECD Publishing. [Link][6][25]

-

ASTM International. (2018). ASTM D891-18, Standard Test Methods for Specific Gravity, Apparent, of Liquid Industrial Chemicals. ASTM International. [Link][4][26][27]

-

LCS Laboratory Inc. (2014). Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation. [Link][28]

-

OECD. (1995). Test No. 109: Density of Liquids and Solids. OECD Publishing. [Link][5][29]

-

Analytice. (2021). OECD n°109: Density of liquids and solids. [Link][10]

-

YesWeLab. (2023). Understanding OECD Guideline 109. [Link][30]

-

Petrolube. (n.d.). ASTM D891B: Specific Gravity Procedure B Pycnometer @ 20°C. [Link][31]

-

Nimonik. (n.d.). ASTM D891-25: Standard Test Methods for Specific Gravity, Apparent, of Liquid Industrial Chemicals. [Link][32]

-

Essem Compliance. (n.d.). Physical chemical testing studies. [Link][3]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link][1]

-

Ningbo Inno Pharmchem Co., Ltd. (2024). Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. [Link][9]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: Simple Distillation. [Link][7]

-

Chemistry LibreTexts. (2022). 5.2C: Step-by-Step Procedures for Simple Distillation. [Link][8]

-

University of Utah, Chemical Engineering. (2008). Pycnometer. [Link][12]

-

Scribd. (n.d.). Density Determination by Pycnometer. [Link][11]

-

Scientific Laboratory Supplies. (n.d.). 3 Ways to Measure Density Know-How, Hints, and More. [Link][34]

-

Palacký University Olomouc. (n.d.). DENSITY DETERMINATION BY PYCNOMETER. [Link]

-

Neilson, R. H. (n.d.). The manipulation of air-sensitive compounds. [Link][35]

-

ResearchGate. (2018). A Useful System for Microscale and Semi-microscale Fractional Distillation of Air-Sensitive Substances with High Boiling Points. [Link][36]

-

ResearchGate. (2023). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry†. [Link][16]

-

ResearchGate. (2020). SYNTHESIS OF LINEAR OLIGOMETHYLPHENYLPENTASILOXANES. [Link][38]

-

National Institutes of Health. (2023). Mechanistic Insights into the Coupling of Hydrosilanes and Alcohol-Amines for Hydrogen Production. [Link][17]

-

Open Research Oklahoma. (n.d.). REACTIONS OF OHLOROSILANES WITH AMINES. [Link][18]

-

Organic Chemistry Portal. (2001). Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride. [Link][39]

-

National Institutes of Health. (2021). Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. [Link][15]

-

National Institutes of Health. (2021). Biomedical Silicones: Leveraging Additive Strategies to Propel Modern Utility. [Link][19]

-

MDPI. (2022). Most Important Biomedical and Pharmaceutical Applications of Silicones. [Link][20]

-

Syngene International Ltd. (n.d.). Overcoming analytical challenges with chemical derivatization in LC-MS/MS. [Link][21]

-

Journal of Food and Drug Analysis. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link][22]

-

PCBCart. (n.d.). Effective Ways of Moisture Sensitive Device Storage and Handling. [Link][24]

-

A Practical Guide to MSL: Handling and Storing Sensitive Components. (n.d.). [Link][23]

-

University of Pittsburgh, Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link][14]

Sources

- 1. This compound | C7H8Cl2Si | CID 9006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. laboratuar.com [laboratuar.com]

- 3. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 4. ASTM D891 - Specific Gravity, Apparent, of Liquid Industrial Chemicals [appliedtesting.com]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. Purification [chem.rochester.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. nbinno.com [nbinno.com]

- 10. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 11. scribd.com [scribd.com]

- 12. che.utah.edu [che.utah.edu]

- 13. ossila.com [ossila.com]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 15. Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Mechanistic Insights into the Coupling of Hydrosilanes and Alcohol-Amines for Hydrogen Production - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DSpace [openresearch.okstate.edu]

- 19. Biomedical Silicones: Leveraging Additive Strategies to Propel Modern Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. cdn.syngeneintl.com [cdn.syngeneintl.com]

- 22. jfda-online.com [jfda-online.com]

- 23. electroniccomponent.com [electroniccomponent.com]

- 24. pcbcart.com [pcbcart.com]

- 25. oecd.org [oecd.org]

- 26. standards.iteh.ai [standards.iteh.ai]

- 27. store.astm.org [store.astm.org]

- 28. lcslaboratory.com [lcslaboratory.com]

- 29. oecd.org [oecd.org]

- 30. Understanding OECD Guideline 109 - YesWeLab [blog.yeswelab.fr]

- 31. petrolube.com [petrolube.com]

- 32. Buy ASTM D891-25 in PDF & Print | Nimonik Standards [standards.nimonik.com]

- 33. Distillation - Wikipedia [en.wikipedia.org]

- 34. scientificlabs.co.uk [scientificlabs.co.uk]

- 35. neilsonlab.colostate.edu [neilsonlab.colostate.edu]

- 36. researchgate.net [researchgate.net]

- 37. Organosilicon chemistry - Wikipedia [en.wikipedia.org]

- 38. researchgate.net [researchgate.net]

- 39. Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride [organic-chemistry.org]

- 40. Chemical Synthesis - Siwin [siwinsilicone.com]

Dichloromethylphenylsilane hydrolysis reaction

An In-Depth Technical Guide to the Hydrolysis of Dichloromethylphenylsilane

Abstract

The hydrolysis of this compound (Si(CH₃)(C₆H₅)Cl₂) is a cornerstone reaction in organosilicon chemistry, pivotal for the synthesis of a vast array of silicone-based materials, including fluids, elastomers, and resins. This guide provides an in-depth exploration of the reaction, moving from fundamental mechanistic principles to practical, field-proven experimental protocols. We will dissect the causality behind experimental choices, offering researchers and drug development professionals a robust framework for controlling the reaction to produce tailored polysiloxane structures. This document is structured to serve as both a theoretical treatise and a practical laboratory manual, grounded in authoritative references and validated methodologies.

Introduction: The Significance of this compound Hydrolysis

This compound is a difunctional organosilane monomer. The presence of two reactive chlorine atoms allows for controlled polymerization upon hydrolysis, while the methyl and phenyl groups impart specific properties to the resulting polymer. The phenyl group, in particular, enhances thermal stability, oxidative resistance, and solubility in organic solvents, making the resulting polysiloxanes highly valuable for specialized applications.

The hydrolysis reaction is the primary route to convert this monomer into its polymeric derivatives. The process, while seemingly straightforward, involves a cascade of reactions—hydrolysis followed by condensation—where the final product's molecular weight, structure (linear, cyclic, or cross-linked), and properties are exquisitely sensitive to the reaction conditions.[1][2] A thorough understanding and precise control of these conditions are therefore paramount for achieving reproducible and targeted synthesis.

The Core Reaction: Mechanism and Kinetics

The overall transformation of this compound into polysiloxanes is a two-stage process: an initial rapid hydrolysis followed by a series of condensation steps.

Stage 1: Hydrolysis - Formation of Silanol Intermediates

The first step is the nucleophilic substitution of the chloride ions by hydroxyl groups from water. Each Si-Cl bond is sequentially replaced by an Si-OH bond, proceeding through a transient, highly reactive silanol intermediate, methylphenylsilanediol (Si(CH₃)(C₆H₅)(OH)₂).

Reaction: Si(CH₃)(C₆H₅)Cl₂ + 2H₂O → Si(CH₃)(C₆H₅)(OH)₂ + 2HCl

This reaction is typically very fast and highly exothermic.[3][4] The hydrogen chloride (HCl) produced is a significant byproduct that renders the reaction medium strongly acidic.[1][4][5] This in-situ generated acid plays a crucial catalytic role in the subsequent condensation stage.[6][7]

Stage 2: Condensation - Formation of the Siloxane Backbone

The silanol intermediates are generally unstable and readily undergo condensation to form stable siloxane (Si-O-Si) bonds, eliminating a molecule of water.[8] This condensation can occur between two silanol groups or between a silanol group and a remaining chlorosilane group.[1]

Primary Condensation Pathways:

-

Silanol + Silanol: Si-OH + HO-Si → Si-O-Si + H₂O

-

Silanol + Chlorosilane: Si-OH + Cl-Si → Si-O-Si + HCl

Given the difunctional nature of the methylphenylsilanediol intermediate, this condensation process can propagate, leading to the formation of linear polymer chains, cyclic oligomers, or more complex branched structures.[1]

Below is a diagram illustrating the fundamental reaction pathway.

Caption: Reaction pathway for this compound hydrolysis and condensation.

Controlling the Reaction: Key Parameters and Their Impact

The final architecture of the polysiloxane is not predetermined. It is a direct consequence of the kinetic and thermodynamic landscape sculpted by the reaction conditions.

| Parameter | Effect on Reaction and Product | Causality / Rationale |

| Water Stoichiometry | Controls the extent of hydrolysis and the concentration of HCl byproduct. A large excess favors complete hydrolysis but results in dilute acid.[3] Sub-stoichiometric amounts lead to incomplete hydrolysis and chloro-terminated oligomers. | Water is a primary reactant. Its concentration directly influences the rate of the initial hydrolysis step. The volume of water also dictates the final concentration of the HCl byproduct, which in turn affects the rate of acid-catalyzed condensation.[9] |